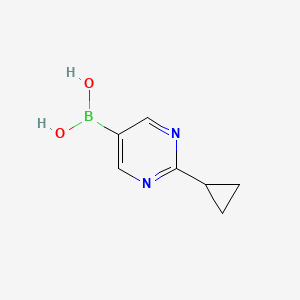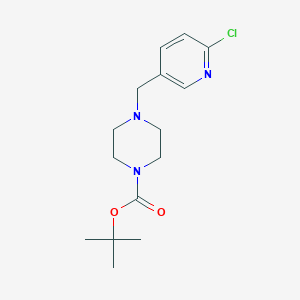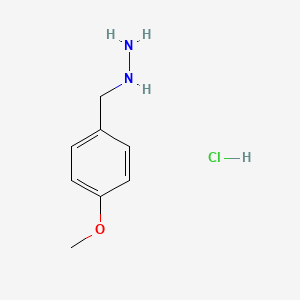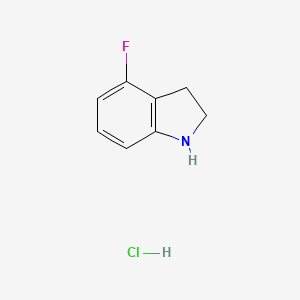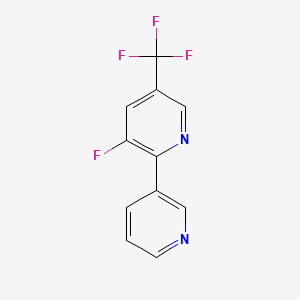
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, also known as FPTP, is a pyridine derivative that has gained attention in recent years due to its potential use in scientific research. FPTP is a fluorinated compound that has unique chemical properties, making it a valuable tool in various fields of research.
Mechanism of Action
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine acts as a modulator of ion channels and receptors in the nervous system, including the NMDA receptor, the AMPA receptor, and the GABA receptor. 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has been shown to enhance the activity of these receptors, leading to increased synaptic transmission and improved cognitive function. In addition, 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects, including improved cognitive function, enhanced synaptic transmission, and anti-inflammatory and anti-tumor properties. 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has also been shown to have potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has several advantages as a tool for scientific research, including its unique chemical properties, its ability to modulate ion channels and receptors, and its potential as a drug candidate for the treatment of various diseases. However, 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine also has several limitations, including its cost, its limited availability, and its potential toxicity.
Future Directions
There are several potential future directions for research on 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, including the development of new synthesis methods, the identification of new targets for 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, and the investigation of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine's potential as a drug candidate for the treatment of various diseases. In addition, there is a need for further research on the safety and toxicity of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, as well as its potential for use in clinical settings.
Conclusion:
In conclusion, 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a valuable tool for scientific research, with potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine's unique chemical properties, its ability to modulate ion channels and receptors, and its potential as a drug candidate make it an important area of research for the future. However, further research is needed to fully understand the potential of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine and its limitations.
Scientific Research Applications
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has been used in various fields of research, including medicinal chemistry, neuroscience, and cancer research. 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has been used as a tool for studying the function of ion channels and receptors in the nervous system.
properties
IUPAC Name |
3-fluoro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODICVOENRTSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



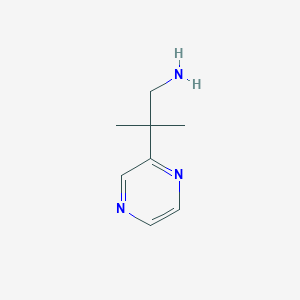
![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)
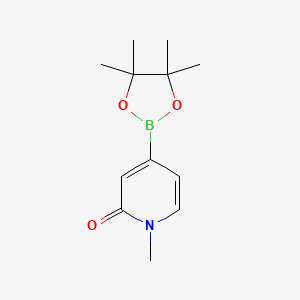

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)


![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
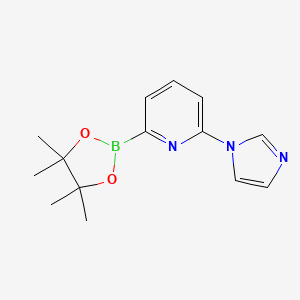
![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
